6-(trifluoromethyl)benzo[d]isoxazol-3-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)14-13-7(5)12/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCXXQOOYBPTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442405 | |
| Record name | 6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81465-91-0 | |
| Record name | 6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . This method allows for the efficient formation of the isoxazole ring with the trifluoromethyl group in place.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(trifluoromethyl)benzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
6-(Trifluoromethyl)benzo[d]isoxazol-3-amine serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules and as a reagent in various chemical reactions. Its unique properties allow for modifications that enhance its reactivity and selectivity in synthetic pathways.
Biology
Research indicates that this compound exhibits potential biological activities, including antimicrobial properties. It has been studied for its interactions with key biological targets, particularly receptor tyrosine kinases (RTKs), which are involved in cell signaling pathways related to cancer progression.
Medicine
The compound is being explored for its therapeutic potential, particularly as an anticancer agent. Studies have shown that it can inhibit the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), both critical in tumor growth and angiogenesis. In vitro assays have demonstrated significant inhibitory effects on cell proliferation across various cancer cell lines, indicating its potential as an anti-cancer drug.
Case Study 1: Inhibition of Receptor Tyrosine Kinases
A series of studies evaluated the ability of various benzoisoxazole derivatives, including this compound, to inhibit RTKs. Results indicated that these compounds effectively blocked signaling pathways associated with tumor growth.
Case Study 2: Anticancer Activity
In vitro studies showed that this compound exhibited an effective dose (ED50) of 2.0 mg/kg in a VEGF-stimulated uterine edema model, highlighting its potential as an anticancer agent. Further investigations into its pharmacokinetics and selectivity are ongoing to optimize its therapeutic efficacy.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the isoxazole ring play crucial roles in its binding affinity and activity. The compound can modulate various biological processes by interacting with enzymes, receptors, or other proteins, leading to specific physiological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzisoxazole derivatives are highly dependent on the position and nature of substituents. Key analogs include:
Key Observations :
- Positional Isomerism : The 6-CF₃ analog exhibits distinct enzymatic inhibition profiles compared to its 5-CF₃ isomer. For example, 7-(trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)benzo[d]isoxazol-3-amine (a 7-CF₃ analog) demonstrated 10-fold higher potency against soluble epoxide hydrolase (sEH) than 6-CF₃ derivatives .
- Halogen Effects : Chloro or bromo substituents (e.g., 5-Br or 7-Cl) enhance electrophilicity, facilitating cross-coupling reactions but reducing metabolic stability compared to -CF₃ groups .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The -CF₃ group increases logP values (e.g., 6-CF₃: logP ≈ 2.1) compared to halogenated analogs (e.g., 5-Br: logP ≈ 1.8), enhancing blood-brain barrier permeability .
- Solubility : Aqueous solubility decreases with -CF₃ substitution (6-CF₃: <1 mg/mL) but improves with polar groups like -OH or -NH₂ in other derivatives .
Biological Activity
6-(Trifluoromethyl)benzo[d]isoxazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H5F3N2O
- CAS Number : 81465-91-0
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting the proliferation of cancer cell lines. For instance, studies have indicated that similar isoxazole derivatives can effectively target cancerous cells by disrupting key cellular processes such as apoptosis and cell cycle progression .
- Neuroactive Effects : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, particularly GABAergic pathways, which could have implications for anxiety and depression treatments .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation in various cancer lines | |
| Neuroactive | Potential interaction with GABA receptors | |
| Anti-inflammatory | Modulates inflammatory pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced cell proliferation.
- Receptor Modulation : Similar compounds have been shown to modulate neurotransmitter receptors, which could explain potential neuroactive effects.
- Induction of Apoptosis : Evidence suggests that isoxazole derivatives can trigger apoptotic pathways in cancer cells, promoting cell death.
Case Studies
A notable case study investigated the cytotoxic effects of various isoxazole derivatives, including this compound. The study evaluated the compound's efficacy against multiple cancer cell lines (e.g., MDA-MB-231 and A549) and reported significant reductions in cell viability at specific concentrations .
Q & A
Q. What are the optimized synthetic routes for preparing 6-(trifluoromethyl)benzo[d]isoxazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution followed by cyclization. For example, ortho-fluoronitrile derivatives react with acetohydroxamic acid under basic conditions (e.g., NaOH/EtOH), enabling intramolecular cyclization to form the benzo[d]isoxazole core . Key variables include:
- Temperature : Elevated temperatures (60–80°C) improve cyclization efficiency but may increase side products.
- Base selection : Sodium hydroxide or potassium carbonate optimizes deprotonation of intermediates without excessive hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and regioisomers .
Alternative routes involve Suzuki coupling on pre-functionalized benzo[d]isoxazole scaffolds for late-stage trifluoromethylation, though this requires palladium catalysts and inert conditions .
Q. How can spectroscopic and crystallographic data validate the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons adjacent to the trifluoromethyl group show deshielding (δ 7.8–8.2 ppm), while the amine proton appears as a broad singlet (δ 5.5–6.0 ppm) .
- ¹³C NMR : The trifluoromethyl carbon resonates at ~125 ppm (q, ≈ 35 Hz), and the isoxazole C-3 carbon appears at ~160 ppm .
- X-ray crystallography : Single-crystal analysis confirms the planar isoxazole ring and the spatial orientation of the trifluoromethyl group, with C–F···π interactions often stabilizing the crystal lattice .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) arise from:
- Regioisomeric impurities : Use HPLC-MS to confirm compound homogeneity (>98% purity) .
- Assay conditions : Standardize enzymatic assays (e.g., sEH inhibition) with controls like t-AUCB to benchmark potency .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding poses in sEH or dopamine D3 receptors, differentiating scaffold-specific interactions .
Q. How does the trifluoromethyl group influence the physicochemical and pharmacokinetic properties of benzo[d]isoxazole derivatives?
- Methodological Answer :
- Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic stability : The CF₃ group resists oxidative metabolism (CYP450), as shown in microsomal assays using LC-MS/MS .
- Electron-withdrawing effects : DFT calculations (B3LYP/6-31G*) reveal the CF₃ group lowers HOMO energy, reducing susceptibility to electrophilic attack .
Q. What role does this compound play in dual-target drug design, and how are selectivity challenges addressed?
- Methodological Answer : In dual-target ligands (e.g., D3R/MOR inhibitors):
- Scaffold hybridization : The benzo[d]isoxazole core is fused with piperazine or cyclopropylamine moieties to engage distinct binding pockets .
- Pharmacophore mapping : Comparative molecular field analysis (CoMFA) optimizes substituent placement for balanced affinity (e.g., Ki < 100 nM for both targets) .
- In vivo profiling : PET imaging with [¹⁸F]-labeled analogs tracks brain penetration and target engagement in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
